cis-13,16-Docosadienoic acid methyl ester is a very long-chain (C22) di-unsaturated fatty acid methyl ester (FAME) with two cis-configured double bonds at the 13th and 16th carbon positions. Unlike more common C22 FAMEs such as erucic acid methyl ester (C22:1) or behenic acid methyl ester (C22:0), this specific isomer is found in select natural sources like Jordanian propolis and the seed oils of plants from the *Cardamine* genus. Its value in procurement is tied to the precise geometry and position of its double bonds, which dictate its unique biological activities and make it essential as a high-purity analytical standard or specialized biochemical.
Substituting cis-13,16-docosadienoic acid methyl ester with more common C22 fatty acids is inadvisable for targeted applications. The specific location of its non-conjugated double bonds (Δ13, Δ16) and the *cis* geometry are critical recognition features for biological systems, leading to distinct activities not observed with isomers like erucic acid methyl ester (Δ13 only) or with different saturation levels like behenic acid methyl ester (fully saturated). In analytical applications, such as gas chromatography, its retention time and mass spectrum are unique, making substitution with other FAMEs impossible for accurate identification and quantification of this specific analyte. Therefore, for research requiring specific biological effects or its use as an analytical reference standard, procurement of the exact CAS number 61012-47-3 is essential for reproducible and valid results.
The methyl ester form offers significant handling and processability advantages over its corresponding free carboxylic acid. Methylation converts the polar, protic carboxylic acid group into a less polar ester, generally resulting in a lower melting point, reduced viscosity, and enhanced solubility in nonpolar organic solvents and lipid phases. This is critical for applications requiring anhydrous conditions, formulation into lipid-based matrices, or analysis via gas chromatography (GC), where the increased volatility of the FAME form is a prerequisite for analysis.
| Evidence Dimension | Physicochemical Form |
| Target Compound Data | Methyl Ester: Increased volatility, lower polarity, improved solubility in organic solvents. |
| Comparator Or Baseline | Free Carboxylic Acid: Lower volatility, higher polarity, prone to dimerization, requires derivatization for GC analysis. |
| Quantified Difference | Qualitatively improved handling properties and direct compatibility with GC analysis. |
| Conditions | Standard laboratory and industrial formulation and analytical (GC) workflows. |
Procuring the methyl ester form directly eliminates the need for an in-house esterification step, saving time, reducing reagent costs, and avoiding potential side reactions or incomplete conversion.
cis-13,16-Docosadienoic acid is a characteristic, albeit minor, component in specific natural products like Jordanian propolis (1.0% of total fatty acids) and *Cardamine impatiens* seed oil. For quality control or research involving these materials, a high-purity (≥97-98%) synthetic standard of the methyl ester is non-negotiable for accurate chromatographic identification and quantification. Using a crude plant extract as a 'standard' is unsuitable due to the low concentration of the target analyte and the presence of numerous interfering compounds. Common FAMEs like oleic or linoleic acid methyl esters have different chromatographic properties and cannot be used as substitutes for calibration.
| Evidence Dimension | Analyte Concentration in Source Material |
| Target Compound Data | High-purity synthetic standard (≥97-98%) |
| Comparator Or Baseline | Natural Source (e.g., Jordanian Propolis): ~1.0% of total fatty acids. |
| Quantified Difference | >97x higher purity than the natural matrix, enabling its use as a calibration standard. |
| Conditions | Gas Chromatography-Flame Ionization Detection (GC-FID) analysis of fatty acid methyl esters. |
This compound is the only choice for creating accurate calibration curves and achieving reliable quantification in analytical methods targeting this specific fatty acid in complex natural matrices.
As a high-purity reference material for the identification and quantification of cis-13,16-docosadienoic acid in specialty oils, propolis, or other natural extracts via GC-MS or GC-FID. Its defined purity is essential for method validation and accurate reporting, a task that cannot be accomplished with common FAME substitutes.
For use as a specific lipid standard in metabolomics and lipidomics research to trace the metabolism of very long-chain polyunsaturated fatty acids or to investigate its specific biological roles. Its defined structure allows for unambiguous differentiation from other C22 isomers in complex biological samples.
As a precursor in multi-step organic synthesis requiring the specific cis-13,16-diene backbone. Procuring the methyl ester provides a soluble, stable, and readily handled starting material for constructing more complex molecules where isomeric purity is critical for the final product's activity.